![molecular formula C12H10O2S4 B12515644 2,2',3,3'-Tetrahydro-5,5'-bi[1,4]dithiino[2,3-c]furan CAS No. 675202-10-5](/img/structure/B12515644.png)
2,2',3,3'-Tetrahydro-5,5'-bi[1,4]dithiino[2,3-c]furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’,3,3’-Tetrahydro-5,5’-bi[1,4]dithiino[2,3-c]furan is a heterocyclic compound characterized by its unique structure, which includes two fused dithiino rings and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,3,3’-Tetrahydro-5,5’-bi[1,4]dithiino[2,3-c]furan typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of diethyl aminomalonate with various N-(aryl)hydrazonoyl chlorides in the presence of triethylamine . This reaction yields the desired compound with high efficiency.
Industrial Production Methods
Industrial production methods for 2,2’,3,3’-Tetrahydro-5,5’-bi[1,4]dithiino[2,3-c]furan are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
2,2’,3,3’-Tetrahydro-5,5’-bi[1,4]dithiino[2,3-c]furan can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the sulfur atoms is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2’,3,3’-Tetrahydro-5,5’-bi[1,4]dithiino[2,3-c]furan has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2,2’,3,3’-Tetrahydro-5,5’-bi[1,4]dithiino[2,3-c]furan is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound’s unique structure allows it to engage in various chemical interactions, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
2,2’,3,3’-Tetrahydro-5,5’-bi-1,4-benzodioxine: Similar in structure but contains benzodioxine rings instead of dithiino rings.
5,5’,6,6’-Tetrahydro-2,2’-bi[1,3]dithiolo[4,5-b][1,4]dithiine: Contains dithiolo rings and is structurally related.
Uniqueness
2,2’,3,3’-Tetrahydro-5,5’-bi[1,4]dithiino[2,3-c]furan is unique due to its combination of dithiino and furan rings, which imparts distinct chemical and biological properties
Properties
CAS No. |
675202-10-5 |
|---|---|
Molecular Formula |
C12H10O2S4 |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
5-(2,3-dihydro-[1,4]dithiino[2,3-c]furan-5-yl)-2,3-dihydro-[1,4]dithiino[2,3-c]furan |
InChI |
InChI=1S/C12H10O2S4/c1-3-17-11-7(15-1)5-13-9(11)10-12-8(6-14-10)16-2-4-18-12/h5-6H,1-4H2 |
InChI Key |
GALOBQFAABGWJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2=C(OC=C2S1)C3=C4C(=CO3)SCCS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


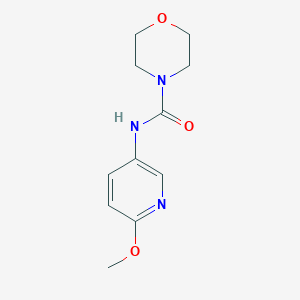
![2,7-Dihydroxybenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B12515564.png)
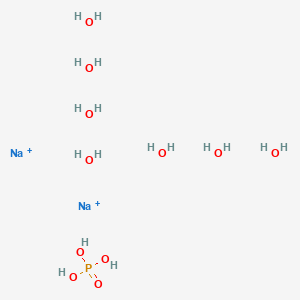
![Naphthalen-2-yl-[naphthalen-2-yl-(1,1,3,3,5,5,7,7-octaethyl-2,6-dihydro-s-indacen-4-yl)silylidene]-(1,1,3,3,5,5,7,7-octaethyl-2,6-dihydro-s-indacen-4-yl)silane](/img/structure/B12515582.png)
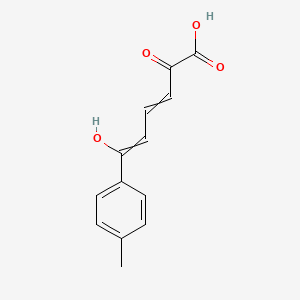

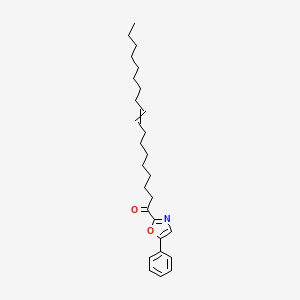
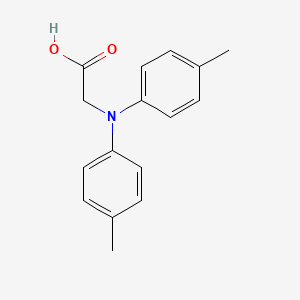
![1H-Pyrrolo[1,2-c]imidazol-1-one, 2,3-dihydro-2-(1-methylethyl)-3-thioxo-](/img/structure/B12515600.png)
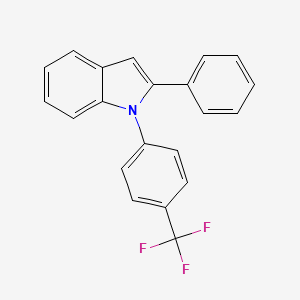
![1H,3H-Oxazolo[3,4-a]indol-1-one, 3-(4-methylphenyl)-](/img/structure/B12515610.png)
diphenylsilane](/img/structure/B12515617.png)
![1-(2-hydroxyphenyl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione](/img/structure/B12515621.png)

